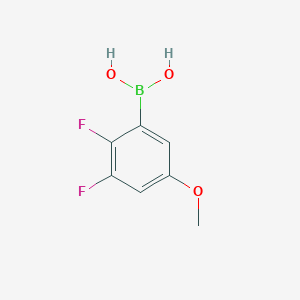

2,3-Difluoro-5-methoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Difluoro-5-methoxyphenylboronic acid is an organic compound belonging to the class of arylboronic acids. These compounds are characterized by a boron atom bonded to an aromatic ring and a hydroxyl group (OH). Arylboronic acids are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions for creating carbon-carbon bonds.

作用機序

Target of Action

The primary target of (2,3-Difluoro-5-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The primary biochemical pathway affected by (2,3-Difluoro-5-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.

Result of Action

The result of the action of (2,3-Difluoro-5-methoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .

Action Environment

The action of (2,3-Difluoro-5-methoxyphenyl)boronic acid is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability of the boronic acid reagent also contributes to the efficacy and stability of the compound’s action .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-methoxyphenylboronic acid typically involves the reaction of 2,3-difluoro-5-methoxyphenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Suzuki-Miyaura coupling reaction, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

化学反応の分析

Types of Reactions

2,3-Difluoro-5-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This compound can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, aqueous or alcoholic solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

科学的研究の応用

2,3-Difluoro-5-methoxyphenylboronic acid plays a crucial role in modern organic synthesis, enabling the construction of complex molecules for drug discovery and materials science. Its stability, reactivity, and compatibility with other functional groups make it a valuable tool in the hands of researchers.

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology and Medicine

In biology and medicine, this compound is used in the development of new drugs and therapeutic agents. Its ability to form stable bonds with other molecules makes it an important intermediate in pharmaceutical research.

Industry

In industry, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties make it suitable for a wide range of applications.

類似化合物との比較

Similar Compounds

3-Methoxyphenylboronic acid: Similar structure but lacks the fluorine atoms.

4-Methoxyphenylboronic acid: Similar structure but with the methoxy group in a different position.

3,5-Difluorophenylboronic acid: Similar structure but lacks the methoxy group.

Uniqueness

2,3-Difluoro-5-methoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination of electron-withdrawing and electron-donating groups enhances its reactivity and stability, making it a versatile reagent in organic synthesis.

生物活性

2,3-Difluoro-5-methoxyphenylboronic acid (CAS No. 2230876-12-5) is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural features that may facilitate interactions with biological targets, making it a candidate for drug development and therapeutic applications.

- Molecular Formula : C7H7BF2O3

- Molecular Weight : 187.94 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Boronic acids can form reversible covalent bonds with diols, which is crucial for their role as enzyme inhibitors. Specifically, this compound may inhibit proteasome activity, which is vital in cancer cell proliferation and survival.

Biological Activity Overview

Research indicates that boronic acids can exhibit a range of biological activities:

- Antitumor Activity : Studies have shown that compounds related to boronic acids can inhibit cancer cell growth by targeting specific pathways involved in cell cycle regulation and apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor of serine proteases and other enzymes involved in metabolic pathways.

- Antimicrobial Properties : Some boronic acid derivatives have demonstrated antibacterial activity against various pathogens.

Case Studies and Research Findings

- Antitumor Properties : A study explored the efficacy of boronic acid derivatives in inhibiting the growth of breast cancer cells. The results indicated that this compound significantly reduced cell viability in vitro, suggesting potential as an antitumor agent .

- Enzyme Interaction : Research demonstrated that this compound could effectively inhibit the proteasome, leading to increased apoptosis in cancer cells. This mechanism was linked to the compound's ability to bind to the active site of the proteasome .

- Comparative Analysis : A comparative study of various phenylboronic acids highlighted the unique efficacy of this compound in inhibiting specific cancer cell lines compared to other derivatives .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C7H7BF2O3 |

| Molecular Weight | 187.94 g/mol |

| CAS Number | 2230876-12-5 |

特性

IUPAC Name |

(2,3-difluoro-5-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKNAXQKXWMQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。